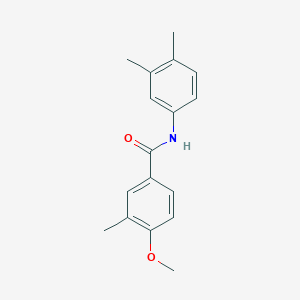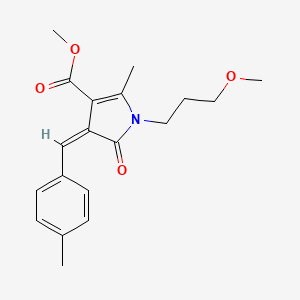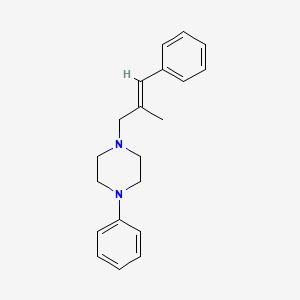![molecular formula C23H16N4O3S2 B4780650 (2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B4780650.png)
(2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions
Synthesis of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.
Formation of Prop-2-enamide Structure: The final step involves the coupling of the benzothiazole and nitrophenyl intermediates with an appropriate amide or thioamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted benzothiazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
(2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of (2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, such as 2-aminobenzothiazole and benzothiazole-2-thiol.
Nitrophenyl Derivatives: Compounds with similar nitrophenyl groups, such as 3-nitroaniline and 4-nitrophenol.
Prop-2-enamide Derivatives: Compounds with similar prop-2-enamide structures, such as N-phenylprop-2-enamide and N-(3-nitrophenyl)prop-2-enamide.
Uniqueness
(2E)-N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of benzothiazole, nitrophenyl, and prop-2-enamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S2/c28-21(12-11-15-5-3-8-18(13-15)27(29)30)26-23(31)24-17-7-4-6-16(14-17)22-25-19-9-1-2-10-20(19)32-22/h1-14H,(H2,24,26,28,31)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKADXLNUPBXFRS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4780572.png)
![1-{4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4780577.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4780583.png)
![2-(2-chlorophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4780585.png)

![methyl 4-[(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B4780601.png)
![5-phenyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4780608.png)

![DIMETHYL 2-({2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}AMINO)TEREPHTHALATE](/img/structure/B4780620.png)
![methyl 2-({[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4780622.png)
![1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4780644.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4780656.png)
![3-(3-pyridinylmethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4780664.png)

